molecular formula C11H13IO2 B1326468 3-(tert-Butyl)-5-iodobenzoic acid CAS No. 1000341-29-6

3-(tert-Butyl)-5-iodobenzoic acid

Cat. No.: B1326468
CAS No.: 1000341-29-6
M. Wt: 304.12 g/mol
InChI Key: MKMRQBVKCBAPSH-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-iodobenzoic acid is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-iodobenzoic acid typically involves the iodination of 3-(tert-Butyl)benzoic acid. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-iodobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the tert-butyl group is generally resistant to oxidation.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although the tert-butyl group remains largely unaffected.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(tert-Butyl)-5-azidobenzoic acid, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Scientific Research Applications

3-(tert-Butyl)-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-5-iodobenzoic acid exerts its effects depends on the context of its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    5-Iodobenzoic acid: Lacks the tert-butyl group, which affects its steric properties and reactivity.

    3-(tert-Butyl)-4-iodobenzoic acid: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.

Uniqueness

3-(tert-Butyl)-5-iodobenzoic acid is unique due to the combination of the tert-butyl group and the iodine atom, which confer distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where selective reactivity is required.

Properties

IUPAC Name

3-tert-butyl-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMRQBVKCBAPSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646940
Record name 3-tert-Butyl-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-29-6
Record name 3-tert-Butyl-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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